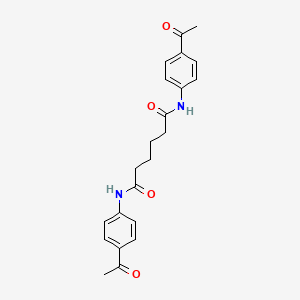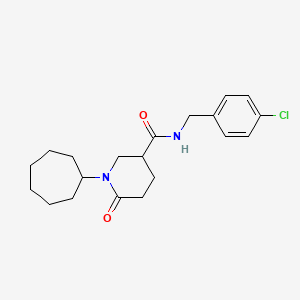![molecular formula C17H15ClN2O6 B5029354 4-chloro-N-[(4-nitrophenoxy)acetyl]phenylalanine](/img/structure/B5029354.png)
4-chloro-N-[(4-nitrophenoxy)acetyl]phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[(4-nitrophenoxy)acetyl]phenylalanine is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development. This compound is also known as CP-115,955 and has been synthesized using various methods. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research on this compound will be discussed in
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[(4-nitrophenoxy)acetyl]phenylalanine involves the inhibition of DPP-IV. This enzyme is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV leads to increased levels of these hormones, which in turn stimulate insulin secretion and reduce blood glucose levels. CP-115,955 has also been shown to have anti-inflammatory effects, which may contribute to its potential as a treatment for IBD and asthma.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-[(4-nitrophenoxy)acetyl]phenylalanine have been studied in vitro and in vivo. In vitro studies have shown that CP-115,955 inhibits DPP-IV activity in a dose-dependent manner. In vivo studies have shown that this compound reduces blood glucose levels and improves glucose tolerance in animal models of diabetes. CP-115,955 has also been shown to reduce inflammation in animal models of IBD and asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-chloro-N-[(4-nitrophenoxy)acetyl]phenylalanine in lab experiments include its high purity and stability, which make it suitable for use in biochemical assays and animal studies. However, the limitations of using this compound include its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-[(4-nitrophenoxy)acetyl]phenylalanine. One direction is to investigate its potential as a treatment for other diseases such as obesity and cardiovascular disease. Another direction is to develop more potent and selective DPP-IV inhibitors based on the structure of CP-115,955. Additionally, the anti-inflammatory effects of this compound could be further explored for the treatment of other inflammatory conditions.
Métodos De Síntesis
The synthesis of 4-chloro-N-[(4-nitrophenoxy)acetyl]phenylalanine has been achieved using different methods. One of the methods involves the reaction of 4-chloro-N-[(tert-butoxycarbonyl)amino]phenylalanine with 4-nitrophenyl chloroformate in the presence of a base such as triethylamine. This reaction produces the desired product in good yields. Another method involves the reaction of 4-chloro-N-[(tert-butoxycarbonyl)amino]phenylalanine with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide. This reaction also produces the desired product in good yields.
Aplicaciones Científicas De Investigación
4-chloro-N-[(4-nitrophenoxy)acetyl]phenylalanine has been used in scientific research to develop drugs for the treatment of various diseases. This compound has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. Inhibition of DPP-IV has been proposed as a therapeutic approach for the treatment of type 2 diabetes mellitus. CP-115,955 has also been shown to have potential as a treatment for inflammatory bowel disease (IBD) and asthma.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-2-[[2-(4-nitrophenoxy)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O6/c18-12-3-1-11(2-4-12)9-15(17(22)23)19-16(21)10-26-14-7-5-13(6-8-14)20(24)25/h1-8,15H,9-10H2,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRVZLCTTNWZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5029271.png)
![7H-benzo[de]fluorantheno[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B5029277.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5029289.png)
![N-phenyl-N'-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}urea](/img/structure/B5029297.png)
![rel-(2R,3R)-3-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5029298.png)
![3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B5029303.png)
![4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzonitrile](/img/structure/B5029308.png)

![(3aS*,6aR*)-5-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5029330.png)


![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5029357.png)
![N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide](/img/structure/B5029360.png)
